Dexamethasone 21-O-beta-D-galactopyranoside, Min.
Description
Dexamethasone 21-O-beta-D-galactopyranoside is a synthetic derivative of dexamethasone, a potent glucocorticoid with anti-inflammatory and immunosuppressive properties. The parent compound, dexamethasone, features a 21-carbon steroid skeleton with a fluorine atom at C9 and hydroxyl/methyl groups at C16, conferring high glucocorticoid activity and minimal mineralocorticoid effects . In this derivative, a beta-D-galactopyranoside moiety is conjugated to the 21-hydroxyl group of dexamethasone, likely altering its pharmacokinetics, solubility, or targeted delivery.
This compound is commercially available for research purposes (e.g., AXXORA MGT-M0149-M001, 1 mg priced at ¥3,281) . Such conjugates are often designed to modulate drug release or enhance specificity for enzymatic activation in target tissues.
Properties
Molecular Formula |
C28H39FO10 |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-17-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H39FO10/c1-13-8-17-16-5-4-14-9-15(31)6-7-25(14,2)27(16,29)19(32)10-26(17,3)28(13,37)20(33)12-38-24-23(36)22(35)21(34)18(11-30)39-24/h6-7,9,13,16-19,21-24,30,32,34-37H,4-5,8,10-12H2,1-3H3 |
InChI Key |
CBHWNVHRXOVHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)CO)O)O)O)O)C)O)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone 21-O-beta-D-galactopyranoside typically involves the glycosylation of dexamethasone with a galactose derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under anhydrous conditions to prevent hydrolysis of the glycoside bond. The reaction conditions often include temperatures ranging from 0°C to room temperature and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of dexamethasone 21-O-beta-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dexamethasone 21-O-beta-D-galactopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The glycoside bond can be hydrolyzed enzymatically or chemically to release dexamethasone.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical research applications.
Substitution: The galactose moiety can be substituted with other sugar derivatives under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as beta-galactosidase or acidic conditions (e.g., hydrochloric acid) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products
Hydrolysis: The primary product is dexamethasone.
Oxidation and Reduction: These reactions can lead to various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Dexamethasone 21-O-beta-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycoside bonds.
Biology: Employed in studies of gene expression, particularly in systems where dexamethasone-inducible promoters are used.
Medicine: Investigated for its potential therapeutic effects in inflammatory and autoimmune diseases.
Industry: Utilized in the development of new drug delivery systems and prodrug formulations.
Mechanism of Action
The mechanism of action of dexamethasone 21-O-beta-D-galactopyranoside involves its conversion to dexamethasone in the body. Dexamethasone binds to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of target genes. This leads to the suppression of inflammatory cytokines and the inhibition of immune cell activation. The galactose moiety enhances the solubility and bioavailability of the compound, making it more effective in certain applications.
Comparison with Similar Compounds
Structural and Functional Analogues
Dexamethasone Esters
Dexamethasone is frequently administered as ester prodrugs, which require hydrolysis to release the active compound. Key examples include:
- Dexamethasone 21-isonicotinate : Hydrolyzed rapidly in rodents but slowly in humans (t½ = 90–100 min) .
- Dexamethasone disodium phosphate : A water-soluble ester widely used in clinical settings for rapid action.
Table 1: Comparison of Dexamethasone Esters
| Compound | Solubility | Hydrolysis Rate (Human) | Therapeutic Use |
|---|---|---|---|
| Dexamethasone (free base) | Low | N/A | Anti-inflammatory |
| Dexamethasone disodium phosphate | High | Rapid | Acute inflammation |
| Dexamethasone 21-isonicotinate | Moderate | Slow (t½ = 90–100 min) | Sustained release |
| Dexamethasone 21-O-beta-D-galactopyranoside | Moderate | Unknown (hypothesized slow) | Research applications |
Beta-D-Galactopyranoside Conjugates
Beta-D-galactopyranoside conjugates are common in pharmaceuticals and biochemical assays. Examples include:
- Chloramphenicol beta-D-galactopyranoside: A chloramphenicol derivative used in antibiotic resistance studies (2 mg priced at ¥3,281) .
- o-Nitrophenyl beta-D-galactopyranoside: A substrate for β-galactosidase assays, enabling enzymatic activity measurement .
Table 2: Beta-D-Galactopyranoside Conjugates
Pharmacokinetic and Mechanistic Differences
- Hydrolysis Rate: Dexamethasone esters exhibit species-dependent hydrolysis. For instance, dexamethasone 21-isonicotinate is rapidly metabolized in rabbits but slowly in humans .
- Targeted Delivery: Unlike o-nitrophenyl galactopyranoside (used in diagnostics), dexamethasone’s conjugate may aim for tissue-specific delivery, leveraging galactose-binding receptors in certain cell types.
Biological Activity
Dexamethasone 21-O-beta-D-galactopyranoside, Min. is a glycosylated derivative of dexamethasone, a synthetic glucocorticoid known for its potent anti-inflammatory and immunosuppressive properties. This compound is of significant interest due to its enhanced solubility and potential alterations in pharmacokinetics and biological activity compared to non-glycosylated forms.
- Molecular Formula : CHO
- Molecular Weight : 536.61 g/mol
- Structure : The addition of the beta-D-galactopyranoside moiety at the 21-position contributes to improved solubility and may influence receptor interactions.
Dexamethasone 21-O-beta-D-galactopyranoside exhibits biological activities similar to those of dexamethasone, including:
- Anti-inflammatory Effects : It reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
- Immunosuppressive Properties : The compound modulates immune responses, potentially offering advantages in therapeutic applications where immune suppression is desired.
The glycosylation at the 21-position may enhance cellular uptake and alter binding affinity to glucocorticoid receptors, leading to modified therapeutic efficacy and side effect profiles compared to traditional glucocorticoids.
Comparative Analysis with Related Compounds
A comparison of dexamethasone 21-O-beta-D-galactopyranoside with other glucocorticoids highlights its unique characteristics:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Dexamethasone | Non-glycosylated | Potent anti-inflammatory; widely used in clinical settings |
| Dexamethasone 21-phosphate | Phosphorylated | Increased water solubility; potential for improved bioavailability |
| Betamethasone | Non-glycosylated | Similar anti-inflammatory properties; different side effect profile |
| Methylprednisolone | Non-glycosylated | Anti-inflammatory effects; used in various autoimmune conditions |
The glycosylation in dexamethasone 21-O-beta-D-galactopyranoside may lead to enhanced pharmacological profiles, making it a promising candidate for further research and development.
Case Studies and Research Findings
- Impact on Immune Response : A study demonstrated that pretreatment with dexamethasone significantly reduced innate immune responses triggered by adenoviral vectors. This suggests that dexamethasone 21-O-beta-D-galactopyranoside may similarly modulate immune responses, potentially improving outcomes in gene therapy applications .
- Thymocyte Modulation : Research indicated that glycosylated compounds could alter thymocyte sensitivity to glucocorticoids. In experiments involving plant lectins, it was found that the presence of galactosides could enhance glucocorticoid receptor expression, suggesting a complex interaction that may influence the efficacy of dexamethasone derivatives .
- Cytokine Production Inhibition : In vitro studies have shown that dexamethasone effectively inhibits cytokine production (e.g., IL-6, TNF-α) in response to inflammatory stimuli. Dexamethasone 21-O-beta-D-galactopyranoside is expected to exhibit similar or enhanced inhibitory effects due to its structural modifications .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Dexamethasone 21-O-β-D-galactopyranoside with high purity?
- Methodology : Synthesis typically involves glycosylation of dexamethasone at the 21-hydroxyl position using galactopyranosyl donors. Critical steps include:
- Protecting group strategy : Temporary protection of dexamethasone’s reactive sites (e.g., ketone groups) to avoid side reactions .
- Glycosylation efficiency : Use of catalysts like silver triflate or BF₃·Et₂O to enhance β-selectivity .
- Purification : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients to isolate the product, followed by NMR and mass spectrometry for structural confirmation .
Q. How can researchers validate the stability of Dexamethasone 21-O-β-D-galactopyranoside under physiological conditions?
- Methodology :
- Hydrolytic stability assays : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via UV-Vis spectroscopy (λ = 242 nm, characteristic of dexamethasone’s conjugated diene) .
- Enzymatic resistance : Test susceptibility to β-galactosidase using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-galactopyranoside) as controls .
- Data interpretation : Compare degradation kinetics with underivatized dexamethasone to assess glycoside stability .
Q. What analytical techniques are most reliable for quantifying Dexamethasone 21-O-β-D-galactopyranoside in biological matrices?
- Methodology :
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM transitions for quantification. Internal standards like deuterated dexamethasone improve accuracy .
- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to minimize matrix interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of Dexamethasone 21-O-β-D-galactopyranoside across in vitro vs. in vivo studies?
- Methodology :
- Pharmacokinetic profiling : Compare bioavailability using radiolabeled compounds (³H or ¹⁴C) to assess tissue distribution and metabolic conversion .
- Receptor binding assays : Use glucocorticoid receptor (GR)-transfected cell lines to differentiate direct effects from prodrug activation .
- Data normalization : Account for interspecies differences in β-galactosidase activity when extrapolating in vitro results to animal models .
Q. What experimental designs are optimal for studying the prodrug activation mechanism of Dexamethasone 21-O-β-D-galactopyranoside in targeted tissues?
- Methodology :
- Tissue-specific β-galactosidase expression : Use immunohistochemistry or qPCR to correlate enzyme levels with prodrug activation rates .
- In situ hybridization : Localize prodrug conversion in tissues like liver or inflamed joints using fluorescent probes .
- Control groups : Include β-galactosidase knockout models or inhibitors (e.g., galactose analogs) to confirm mechanism specificity .
Q. How can structural modifications of the galactopyranosyl moiety enhance the therapeutic index of Dexamethasone 21-O-β-D-galactopyranoside?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified sugars (e.g., 6-deoxygalactose) and test GR binding affinity via surface plasmon resonance (SPR) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions between modified glycosides and β-galactosidase .
- Toxicity screening : Evaluate hepatotoxicity in primary hepatocyte cultures and compare with parent dexamethasone .
Data Contradiction Analysis
Q. Why might conflicting data arise in studies assessing the anti-inflammatory efficacy of Dexamethasone 21-O-β-D-galactopyranoside?
- Critical factors :
- Dosage variability : Ensure molar equivalency to dexamethasone in efficacy studies; glycosylation reduces molecular weight by ~15%, requiring dose adjustment .
- Experimental models : Inflammatory models (e.g., LPS-induced vs. collagen-induced arthritis) exhibit divergent β-galactosidase activity, affecting prodrug activation .
- Analytical sensitivity : Cross-validate assays (e.g., ELISA vs. LC-MS) to rule out metabolite interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
